(2S)-2-Azaniumyl-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate (2S)-2-Azaniumyl-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate Melphalan is a phenylalanine derivative of nitrogen mustard with antineoplastic activity. Melphalan alkylates DNA at the N7 position of guanine and induces DNA inter-strand cross-linkages, resulting in the inhibition of DNA and RNA synthesis and cytotoxicity against both dividing and non-dividing tumor cells.
Melphalan is an orally and parenterally administered nitrogen mustard-like alkylating agent used in the therapy of multiple myeloma and ovarian cancer. Melphalan therapy has been associated with low rates of serum enzyme elevations during therapy, but when used in high doses as myeloablative therapy in preparation for hematopoietic cell transplantation, it is associated with high rates of enzyme elevations and acute liver injury due to sinusoidal obstruction syndrome.
Melphalan, also known as L-sarcolysine or alkeran, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Melphalan is a drug which is used for the palliative treatment of multiple myeloma and for the palliation of non-resectable epithelial carcinoma of the ovary. has also been used alone or as part of various chemotherapeutic regimens as an adjunct to surgery in the treatment of breast cancer, alone or in combination regimens for palliative treatment of locally recurrent or unresectable in-transit metastatic melanoma of the extremities, as well as for the treatment of amyloidosis with prednisone. Melphalan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Melphalan has been detected in multiple biofluids, such as urine and blood. Within the cell, melphalan is primarily located in the cytoplasm and membrane (predicted from logP). Melphalan is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 148-82-3
VCID: VC0000128
InChI: InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.2 g/mol

(2S)-2-Azaniumyl-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

CAS No.: 148-82-3

APIs

VCID: VC0000128

Molecular Formula: C13H18Cl2N2O2

Molecular Weight: 305.2 g/mol

(2S)-2-Azaniumyl-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate - 148-82-3

CAS No. 148-82-3
Product Name (2S)-2-Azaniumyl-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.2 g/mol
IUPAC Name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Standard InChI InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Standard InChIKey SGDBTWWWUNNDEQ-LBPRGKRZSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)[O-])[NH3+])N(CCCl)CCCl
SMILES C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])N(CCCl)CCCl
Appearance Assay:≥95%A crystalline solid
Colorform Needles from methanol (monosolvate)
Crystals
Off-white to buff powde
Melting Point 351 °F (decomposes) (NTP, 1992)
182.5 °C
182-183 °C (decomp)
182.5°C
Physical Description Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine.
Solid
Description Melphalan is a phenylalanine derivative of nitrogen mustard with antineoplastic activity. Melphalan alkylates DNA at the N7 position of guanine and induces DNA inter-strand cross-linkages, resulting in the inhibition of DNA and RNA synthesis and cytotoxicity against both dividing and non-dividing tumor cells.
Melphalan is an orally and parenterally administered nitrogen mustard-like alkylating agent used in the therapy of multiple myeloma and ovarian cancer. Melphalan therapy has been associated with low rates of serum enzyme elevations during therapy, but when used in high doses as myeloablative therapy in preparation for hematopoietic cell transplantation, it is associated with high rates of enzyme elevations and acute liver injury due to sinusoidal obstruction syndrome.
Melphalan, also known as L-sarcolysine or alkeran, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Melphalan is a drug which is used for the palliative treatment of multiple myeloma and for the palliation of non-resectable epithelial carcinoma of the ovary. has also been used alone or as part of various chemotherapeutic regimens as an adjunct to surgery in the treatment of breast cancer, alone or in combination regimens for palliative treatment of locally recurrent or unresectable in-transit metastatic melanoma of the extremities, as well as for the treatment of amyloidosis with prednisone. Melphalan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Melphalan has been detected in multiple biofluids, such as urine and blood. Within the cell, melphalan is primarily located in the cytoplasm and membrane (predicted from logP). Melphalan is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Shelf Life Stable under recommended storage conditions.
Sensitive to light, heat, and moisture.
.../Reconstituted/ melphalan hydrocholide solution containing 5 mg of melphalan per mL is stable for up to 90 min at room temperature... The reconstituted solution should be diluted further with 0.9% sodium chloride injection to provide solution with a concentration not exceeding 0.45 mg/mL. This diluted solution is stable for 60 min at room temperature.
Bulk: A dried sample, stored at 60 °C for 15 days, showed about 10% decomposition as indicated by UV absorption and ionic chloride content. Solution: After 24 hours in water at 28 °C, approximately 80% decomposition was observed (TLC).
Solubility less than 1 mg/mL at 72° F (NTP, 1992)
< 0.1 g/100 mL at 22 °C
In water, 1.86X10+4 mg/L at 25 °C (est)
Practically insoluble in water
Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether
Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether
3.58e-01 g/L
95% ethanol <0.9 (mg/mL)
10% aqueous ethanol 1.3 (mg/mL)
Methanol 2.8 - 5.6 (mg/mL)
Water 1.7 - 2.3 (mg/mL)
Chloroform <1 (mg/mL)
0.1NHCL 9-17 (mg/mL)
0.1 N NaOH 7-10.6 (mg/mL)
Acetone <1 (mg/mL)
pH 4 citrate buffer 2.2 - 2.6 (mg/mL)
pH 9 borate buffer 2.0 - 2.4 (mg/mL)
Synonyms 4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin
Vapor Pressure 3.0X10-10 mm Hg at 25 °C (est)
PubChem Compound 460612
Last Modified Dec 23 2021
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